1-Methylpyrimidin-2(1H)-one
CAS No.: 3739-81-9
Cat. No.: VC21306938
Molecular Formula: C5H6N2O
Molecular Weight: 110.11 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 3739-81-9 |
---|---|
Molecular Formula | C5H6N2O |
Molecular Weight | 110.11 g/mol |
IUPAC Name | 1-methylpyrimidin-2-one |
Standard InChI | InChI=1S/C5H6N2O/c1-7-4-2-3-6-5(7)8/h2-4H,1H3 |
Standard InChI Key | LQKMCBPMBNUKSU-UHFFFAOYSA-N |
SMILES | CN1C=CC=NC1=O |
Canonical SMILES | CN1C=CC=NC1=O |
Introduction
Structure and Basic Properties
Basic Identifiers and Properties
The fundamental properties of 1-Methylpyrimidin-2(1H)-one are summarized in the following table:
Physical and Chemical Properties
The available data on the physical and chemical properties of 1-Methylpyrimidin-2(1H)-one from the search results includes several important parameters that provide insights into its behavior:
Structural Analysis
Based on the chemical structure of 1-Methylpyrimidin-2(1H)-one, several key structural features can be identified that influence its chemical behavior:
These structural features contribute to the compound's physical and chemical properties, including its solubility behavior as indicated by the calculated LogP and water solubility values mentioned earlier. The specific arrangement of these functional groups creates a unique electronic environment that determines the compound's reactivity patterns.
Related Compounds
The search results mention several compounds that are structurally related to 1-Methylpyrimidin-2(1H)-one. These compounds offer valuable comparative insights:
-
5-Bromo-1-methylpyrimidin-2(1H)-one (CAS 14248-01-2) - A brominated derivative that likely exhibits different electronic properties and reactivity due to the electron-withdrawing effect of the bromine substituent .
-
N-methylpyrimidin-2-amine (CAS 931-61-3) - A related compound where the carbonyl group is replaced by an amino group, resulting in different hydrogen bonding capabilities and potentially different biological activities .
-
4-chloro-1-methylpyrimidin-2(1H)-one (CAS 136308-22-0) - A chlorinated derivative at position 4 that introduces additional reactivity patterns due to the electron-withdrawing nature of the chlorine atom .
-
6-Amino-1-methylpyrimidin-2(1H)-one (CAS 4776-08-3) - An amino-substituted derivative that likely exhibits enhanced water solubility and different hydrogen bonding patterns compared to the parent compound .
-
Various other pyrimidinone and pyridinone derivatives with different substituents, such as methoxy, amino, and halo groups, each with their own unique property profiles .
The structural diversity among these related compounds demonstrates the versatility of the pyrimidinone scaffold and how relatively minor modifications can lead to compounds with potentially different physicochemical properties and applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume